Diammonium trisulphide
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/2H3N.H2S3/c;;1-3-2/h2*1H3;1-2H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITRHDNMHBAUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[S-]S[S-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893215 | |
| Record name | Ammonium trisulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ammonium sulfide ((NH4)2(S3)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12259-92-6 | |
| Record name | Ammonium sulfide ((NH4)2(S3)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012259926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium sulfide ((NH4)2(S3)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium trisulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Controlled Preparation of Diammonium Trisulphide
Solution-Based Synthetic Approaches
Solution-based methods are the most common for preparing diammonium trisulphide, offering good control over reaction conditions. These typically involve the reaction of an ammonium (B1175870) source with a sulfur source in a suitable solvent. A prevalent laboratory method is the reaction of ammonia (B1221849) with hydrogen sulfide (B99878) and elemental sulfur. Industrially, it is often produced by dissolving elemental sulfur in an aqueous solution of ammonium sulfide.
The choice of solvent is critical in the synthesis of this compound as it influences the solubility of reactants and the stability of the resulting polysulfide ions. Aqueous systems are common, but organic solvents can also be employed. The polarity of the solvent can affect the solvation energy, while the pH is a crucial factor in aqueous solutions, governing the protonation state of the ammonium and trisulphide ions. For instance, in aqueous systems, dissolution rates can be influenced by acidity, which helps to stabilize the S₃²⁻ ion. The use of donor solvents can be instrumental in stabilizing polysulfide intermediates during the reaction. illinois.edu
The selection of the solvent system also impacts the purification process. For example, recrystallization from a specific solvent or a mixture of solvents is a common technique to isolate high-purity crystals of this compound. atamankimya.com
Precise stoichiometric control over the reactants—typically an ammonium salt, elemental sulfur, and a sulfide source—is fundamental to selectively forming the trisulphide over other polysulfides (e.g., disulfide, tetrasulfide). The reaction between ammonia, hydrogen sulfide, and elemental sulfur illustrates this, where the molar ratios determine the average length of the polysulfide chain.
The general reaction for the formation of ammonium polysulfides can be represented as: 2NH₃ + H₂S + (x-1)S → (NH₄)₂Sₓ
To specifically target this compound (x=3), the stoichiometry must be carefully adjusted. The reactivity of the precursors is also a key consideration. For example, using finely divided elemental sulfur can increase the reaction rate.
| Reactant | Role in Synthesis | Key Considerations |
| Ammonia (NH₃) | Provides the ammonium cation (NH₄⁺) and maintains alkaline conditions. | The concentration needs to be controlled to ensure the desired pH and stoichiometry. |
| Hydrogen Sulfide (H₂S) | Acts as a primary source of sulfide (S²⁻) ions. | Handling requires care due to its toxicity and volatility. |
| Elemental Sulfur (S) | Provides the additional sulfur atoms to form the trisulphide chain. | Reactivity can be enhanced by using it in powdered form. |
| Ammonium Sulfide ((NH₄)₂S) | Can be used as a starting material in which elemental sulfur is dissolved. | Often used in industrial preparations. |
This table summarizes the roles and key considerations for the primary reactants in the solution-based synthesis of this compound.
To ensure the selective formation of this compound and to mitigate the formation of side products, advanced in situ monitoring techniques can be employed. Spectroscopic methods such as UV-Vis and Raman spectroscopy are valuable for tracking the reaction progress and identifying the formation of specific polysulfide intermediates. These techniques allow for real-time adjustments to reaction parameters, such as temperature and reactant addition rates, to optimize the yield and purity of the final product.
Solid-State Synthetic Routes and Mechanochemical Considerations
Solid-state synthesis offers an alternative, often solvent-free, approach to preparing this compound. These methods typically involve the high-temperature reaction of solid precursors. lookchem.comresearchgate.net Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging solid-state technique. nih.govresearchgate.net This approach can lead to the formation of nano-sized materials and can sometimes proceed at lower temperatures than conventional solid-state reactions. researchgate.netmdpi.com
For the synthesis of related metal sulfides, solid-state reactions have been shown to be effective. lookchem.comresearchgate.net For example, a low-temperature, solid-state synthesis was used to create heterometallic sulfide clusters from ammonium tetrathiotungstate. lookchem.com The optimization of grinding conditions, such as time and ball-to-powder ratio, is crucial to ensure the complete consumption of precursors and to control the purity of the product. nih.gov
In Situ Generation Mechanisms of this compound
This compound can be generated in situ for immediate use in subsequent chemical reactions. This approach is particularly useful when the isolated compound is unstable or when its direct use as a reagent is more efficient. For example, the reaction of dicyan with sodium azide (B81097) and ammonium chloride in an aqueous medium can lead to the formation of 5,5'-bi-1H-tetrazole diammonium salt, where the diammonium species is formed within the reaction mixture. google.com
In other contexts, such as in the study of garlic metabolites, trisulfide anions (S₃²⁻) are generated first, which then react with other substrates. cardiff.ac.uk The equilibrium between elemental sulfur and monosulfide can lead to a mixture of polysulfide anions, requiring careful control to favor the formation of the trisulfide. cardiff.ac.uk Similarly, in situ generation of hydrogen sulfide (H₂S) from dithiophosphates has been studied for its ability to mediate thiol-disulfide conversions. mdpi.com
Purification Techniques for Isolation of Pure this compound
Following synthesis, purification is a critical step to isolate this compound from unreacted precursors, byproducts, and other polysulfides. Common purification techniques include:
Recrystallization : This is a widely recommended method for obtaining high-purity crystals. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the purified compound crystallizes out. The choice of solvent is crucial for effective separation. atamankimya.com
Vacuum Sublimation : For compounds that are sufficiently volatile and thermally stable, vacuum sublimation can be an effective purification method, as it separates the desired compound from non-volatile impurities.
Washing : The crude product can be washed with specific solvents to remove soluble impurities. For instance, after precipitation, crystals can be washed with cold water to remove residual soluble salts. google.com
Filtration : This is a fundamental step used to separate the solid product from the reaction solution or washing liquids. patsnap.comatamanchemicals.com
The purity of the final product is typically validated through analytical techniques such as elemental analysis and X-ray diffraction (XRD) to confirm the chemical composition and crystalline structure.
| Purification Technique | Principle | Applicability to this compound |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Highly effective for obtaining pure crystals. atamankimya.com |
| Vacuum Sublimation | Separation based on differences in volatility under reduced pressure. | Potentially applicable if the compound has suitable thermal stability and vapor pressure. |
| Washing | Removal of soluble impurities by rinsing the solid product with a solvent in which the desired compound is poorly soluble. | Commonly used to remove unreacted starting materials and soluble byproducts. google.com |
| Filtration | Mechanical separation of a solid from a fluid (liquid or gas) by passing the fluid through a filter medium. | A standard procedure in the workup of the synthesized solid. patsnap.comatamanchemicals.com |
This table outlines the primary purification techniques for isolating pure this compound.
Recrystallization and Sublimation Techniques for Purity Enhancement
To obtain this compound with high purity, recrystallization and vacuum sublimation are the recommended methods. These techniques are fundamental in chemical laboratories for refining solid compounds.
Recrystallization
Recrystallization is a purification technique based on the principle that the solubility of most solids in a solvent increases with temperature. tifr.res.inlibretexts.org For this compound, the process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Insoluble impurities can be filtered off from the hot solution. uomustansiriyah.edu.iq As the solution is allowed to cool slowly, the solubility of this compound decreases, leading to the formation of well-defined crystals, while the soluble impurities remain in the solvent (mother liquor). libretexts.orgmnstate.edu
The choice of solvent is crucial for effective recrystallization. An ideal solvent for this compound should meet several criteria:
It should dissolve the compound sparingly or not at all at room temperature but show high solubility at elevated temperatures. uomustansiriyah.edu.iq
It must not react chemically with the compound. uomustansiriyah.edu.iq
It should have a boiling point below the melting or decomposition point of this compound to prevent the compound from "oiling out". murov.info
Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble. uomustansiriyah.edu.iq
A common approach involves using a minimal amount of the hot solvent to ensure the solution is saturated, maximizing the yield upon cooling. uomustansiriyah.edu.iq After crystallization, the purified solid is separated from the mother liquor by vacuum filtration, washed with a small amount of cold, pure solvent to remove any adhering impurities, and then dried. tifr.res.in
Sublimation
Sublimation is a purification process in which a solid transitions directly into a gas without passing through a liquid phase, and then condenses back into a solid on a cooled surface. noctiluca.eu This technique is particularly effective for compounds that have a sufficiently high vapor pressure at temperatures below their melting point. Vacuum sublimation, carried out under reduced pressure, is recommended for this compound as it allows the process to occur at lower temperatures, minimizing the risk of thermal decomposition. noctiluca.eu
The process involves placing the crude this compound in a sublimation apparatus, which is then heated under vacuum. noctiluca.eu The this compound volatilizes and subsequently condenses as a purified, crystalline solid on a cooled surface, often referred to as a "cold finger". noctiluca.eu Non-volatile impurities remain behind in the heating vessel. noctiluca.eulist-technology.com Applying a temperature gradient can further refine the separation, allowing different volatile components to condense at different locations. noctiluca.eu
Analytical Methodologies for Purity Validation
To confirm the success of purification and validate the purity of the final this compound product, several analytical methods are employed. These include elemental analysis, X-ray diffraction (XRD), and thermogravimetric analysis (TGA).
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound ((NH₄)₂S₃), this analysis verifies that the empirical formula of the purified product matches its theoretical composition. The experimental percentages of nitrogen (N), hydrogen (H), and sulfur (S) are compared against the calculated theoretical values. A close correlation between the experimental and theoretical values is a strong indicator of high purity.
| Element | Symbol | Atomic Mass ( g/mol ) | Molar Contribution ( g/mol ) | Theoretical Mass Percentage (%) |
| Nitrogen | N | 14.01 | 28.02 (2 x 14.01) | 21.18 |
| Hydrogen | H | 1.01 | 8.08 (8 x 1.01) | 6.11 |
| Sulfur | S | 32.07 | 96.21 (3 x 32.07) | 72.71 |
| Total | (NH₄)₂S₃ | 132.31 | 100.00 |
X-ray Diffraction (XRD) for Crystallinity
X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the structure of crystalline materials. malvernpanalytical.com When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. This pattern is unique to the specific crystal structure of the compound. iastate.edu
For purity validation of this compound, the XRD pattern of the purified sample is recorded and compared to a reference pattern or database. The key indicators of purity and crystallinity are:
Peak Positions: The positions of the diffraction peaks (in terms of the diffraction angle, 2θ) must match the known crystal structure of this compound. iastate.edu
Sharp Peaks: A highly crystalline sample will produce sharp, well-defined diffraction peaks. Broad peaks can indicate the presence of amorphous material or very small crystallites.
Absence of Impurity Peaks: The diffraction pattern should be free from peaks that correspond to potential crystalline impurities, byproducts, or unreacted starting materials. iastate.edu
Grazing incidence X-ray diffraction (GIXRD) can be used for specific analysis of surface layers or thin films. malvernpanalytical.com
Thermogravimetric Analysis (TGA) for Thermal Stability and Residual Solvent Content
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. polymerinnovationblog.cometamu.edu This technique is highly valuable for assessing the purity and thermal stability of this compound.
A TGA thermogram plots mass percentage against temperature. For a pure, dry, and thermally stable sample of this compound, the TGA curve would ideally show a single, sharp mass loss step at its decomposition temperature. The presence of impurities can be inferred from the TGA data in two primary ways:
Residual Solvents: If the sample contains residual solvent from the recrystallization process, a mass loss will be observed at the boiling point of that solvent, which is typically at a much lower temperature than the decomposition of the compound. polymerinnovationblog.com
Thermal Stability: The onset temperature of decomposition is a measure of the compound's thermal stability. Impurities can sometimes lower the decomposition temperature. researchgate.net The higher thermal stability of the trisulfide form compared to other polysulfides can also be assessed.
The following table illustrates a hypothetical TGA result comparing a pure sample to one with a residual solvent impurity.
| Temperature Range (°C) | Expected Mass Loss (Pure Sample) | Hypothetical Mass Loss (Impure Sample) | Interpretation of Mass Loss |
| 25 - 100 | ~0% | 5% | Evaporation of a volatile residual solvent (e.g., water or ethanol). |
| 100 - 150 | ~0% | 0% | Sample is stable after solvent loss. |
| >150 | Significant mass loss | Significant mass loss | Onset of thermal decomposition of this compound. |
By combining these analytical techniques, a comprehensive profile of the purity, crystallinity, and thermal stability of the synthesized this compound can be established.
Advanced Structural Elucidation and Conformational Analysis of Diammonium Trisulphide
Crystallographic Investigations for Solid-State Structure
Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for Diammonium Trisulphide
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| S-S | Value |
| N-H | Value |
| Bond Angles (°) | |
| S-S-S | Value |
| H-N-H | Value |
| Lattice Parameters | |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | Value |
| β (°) | Value |
| γ (°) | Value |
| Crystal System | e.g., Orthorhombic |
Powder X-ray diffraction (PXRD) is a crucial technique for identifying crystalline phases and investigating polymorphism, which is the ability of a solid material to exist in more than one crystal structure. units.itusgs.gov A PXRD pattern, which plots diffraction intensity against the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline compound. units.it This method is instrumental in confirming the purity of a synthesized batch of this compound and for identifying any potential polymorphic forms that may arise under different synthesis or processing conditions. researchgate.net The existence of polymorphs can significantly influence the physical properties of the compound.
Spectroscopic Characterization for Molecular Architecture
Spectroscopic methods probe the energy levels within molecules and provide complementary information to crystallographic data, particularly concerning the nature of chemical bonds and the local environment of specific atoms.
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, is used to identify the characteristic vibrational modes of the functional groups within a compound. unitechlink.comjascoinc.com
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. spcmc.ac.in For this compound, IR spectroscopy is particularly useful for identifying the stretching and bending vibrations of the N-H bonds in the ammonium (B1175870) cation. researchgate.netpressbooks.pub The presence of strong, broad absorption bands in the region of 3000-3300 cm⁻¹ would be characteristic of N-H stretching, while bending modes would appear at lower frequencies. pressbooks.pub
Raman Spectroscopy : Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a system. utoronto.ca It is particularly sensitive to the vibrations of non-polar bonds, making it an excellent tool for characterizing the S-S bonds within the trisulphide anion. jascoinc.comhoriba.com The symmetric stretching of the S-S bonds would give rise to a strong and characteristic Raman signal. s-a-s.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-H Stretching | IR | 3000 - 3300 |
| N-H Bending | IR | ~1400 - 1500 |
| S-S Stretching | Raman | 400 - 500 |
Note: The wavenumber ranges are approximate and can be influenced by the specific crystalline environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the chemical environment of specific nuclei. conductscience.com
¹H NMR : Proton (¹H) NMR spectroscopy would be used to characterize the ammonium cations. libretexts.org In a suitable deuterated solvent, the protons of the NH₄⁺ ion would likely appear as a single, potentially broad, signal. The chemical shift of this signal would be indicative of the electronic environment around the protons. conductscience.comyoutube.com
¹⁵N NMR : Nitrogen-15 (¹⁵N) NMR, although requiring more advanced techniques due to the low natural abundance of the ¹⁵N isotope, can provide direct insight into the nitrogen environment of the ammonium cation. researchgate.net The chemical shift would confirm the presence of the NH₄⁺ species.
³³S NMR : Sulphur-33 (³³S) NMR is challenging due to the quadrupolar nature of the ³³S nucleus and its low natural abundance. However, if successful, it could provide valuable information about the different sulphur environments within the trisulphide anion (i.e., the central versus the terminal sulphur atoms).
Electronic Absorption Spectroscopy for Valence States and Polysulphide Chain Lengths
Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a powerful technique for probing the electronic transitions within polysulphide chains. This method allows for the identification and quantification of different polysulphide species (Sₓ²⁻) coexisting in a solution, as the position and intensity of absorption bands are dependent on the chain length and the valence states of the sulfur atoms.
In solutions like those containing this compound, an equilibrium of various polysulphide anions (S₃²⁻, S₄²⁻, S₅²⁻, etc.) often exists. Each of these species, along with radical anions like S₃•⁻, possesses unique electronic transitions that give rise to characteristic absorption peaks in the UV-Vis spectrum. For instance, longer polysulphide chains tend to absorb at longer wavelengths. Studies on various polysulphide systems, such as those involving lithium or sodium cations, have established a clear correlation between specific absorption bands and polysulphide chain lengths, a principle that is directly applicable to ammonium polysulphide solutions. figshare.comnih.gov
The analysis involves dissolving the sample in a suitable solvent, such as a mixture of 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME) or tetraethylene glycol dimethyl ether (TEGDME), and measuring the absorbance across a range of wavelengths. nih.govchinesechemsoc.org The resulting spectrum can be de-convoluted to identify the contributions from individual polysulphide species. For example, the S₃•⁻ radical anion is known to have a strong absorption peak around 618 nm, while the S₆²⁻ dianion exhibits a peak near 410-420 nm. chinesechemsoc.org By correlating the absorbance at specific wavelengths to known standards, the relative concentrations of different polysulphide chain lengths in a this compound sample can be determined. nih.govchinesechemsoc.org
Table 1: Representative UV-Vis Absorption Maxima for Polysulphide Species This table, based on findings from studies on polysulphide solutions, illustrates the characteristic absorption wavelengths used to identify different polysulphide ions.
| Polysulphide Species | Typical Absorption Maximum (λ_max) | Reference |
| S₈ | ~260-280 nm | nih.gov |
| S₆²⁻ | ~410-420 nm | chinesechemsoc.org |
| S₄²⁻ | ~440 nm | nih.gov |
| S₃•⁻ | ~618 nm | nih.gov |
| S₂²⁻ | Not specified | nih.gov |
Mass Spectrometry for Polysulphide Fragment Analysis
Mass spectrometry (MS) is an indispensable tool for the detailed analysis of polysulphide mixtures, providing direct information on the mass-to-charge ratio (m/z) of individual ionic fragments. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing polysulphide solutions, as it allows for the gentle transfer of ions from the solution phase to the gas phase for detection. researchgate.net
The resulting mass spectrum displays a series of peaks, each corresponding to a specific polysulphide fragment. For example, a peak at an m/z of approximately 97 would indicate the presence of the trisulphide radical anion ([S₃]•⁻), while peaks at higher m/z values would correspond to longer chain fragments like [HS₄]⁻, [HS₅]⁻, and [HS₆]⁻. researchgate.netrsc.orgresearchgate.net By analyzing the distribution and intensity of these peaks, researchers can elucidate the complex speciation within a this compound sample. This technique can confirm the presence of the trisulphide anion and also reveal the extent of disproportionation into other polysulphide lengths.
Table 2: Observed Polysulphide Fragments by Electrospray Ionization Mass Spectrometry (ESI-MS) This table lists common polysulphide ions identified in MS analysis of polysulphide solutions, which are indicative of the fragments expected from a this compound sample.
| Observed Ion | Mass-to-Charge Ratio (m/z) | Analysis Method | Reference |
| [S₂]•⁻ | ~64 | ESI-MS | rsc.org |
| [S₃]•⁻ | ~96-97 | ESI-MS | rsc.org |
| [HS₄]⁻ | ~129 | ESI-TOF MS | researchgate.net |
| [HS₅]⁻ | ~161 | ESI-TOF MS | researchgate.net |
| [HS₆]⁻ | ~193 | ESI-TOF MS | researchgate.net |
| [HS₇]⁻ | ~225 | ESI-TOF MS | researchgate.net |
| [HS₈]⁻ | ~257 | ESI-TOF MS | researchgate.net |
Advanced Microscopy Techniques for Morphological and Microstructural Characterization (e.g., Electron Microscopy)
Advanced microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for characterizing the solid-state properties of this compound. These methods provide high-resolution images of the material's morphology (its shape, size, and surface texture) and microstructure (its internal structure and crystalline features). nih.govmdpi.com
Scanning Electron Microscopy (SEM) directs a focused beam of electrons onto the surface of a solid sample. mdpi.com The interaction of the beam with the sample generates signals that are used to create an image of the surface topography. For a crystalline or powdered sample of this compound, SEM analysis would reveal critical information about:
Particle Morphology: The general shape and form of the crystals or particles (e.g., spherical, plate-like, irregular). researchgate.net
Particle Size and Distribution: The range of particle sizes within the sample.
Surface Texture: The presence of pores, cracks, or other surface features. koyauniversity.org
Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin specimen. mdpi.com This technique provides information about the internal structure of the material. A TEM analysis of this compound could yield:
Nanostructure: Visualization of the material at the nanoscale, including the arrangement of crystalline domains. researchgate.net
Crystallinity: High-resolution TEM (HR-TEM) can resolve crystal lattices, confirming the crystalline or amorphous nature of the material. researchgate.net
Elemental Mapping: When combined with techniques like Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS), TEM can map the distribution of elements (nitrogen, sulfur) within a particle, confirming its composition and homogeneity. rsc.org
Together, SEM and TEM provide a comprehensive picture of the physical form of solid this compound, from the macroscopic particle shape down to its atomic-level crystal structure. nih.gov This characterization is vital for understanding its physical properties and for quality control in its synthesis and application.
Theoretical and Computational Investigations of Diammonium Trisulphide
Quantum Chemical Studies of Electronic Structure and Bonding
Further investigations using ab initio molecular orbital calculations have explored the reaction mechanisms of polysulfanes. mundialsiglo21.com These studies show that during certain reactions, electron density is transferred into the antibonding σ*-molecular orbital of a sulfur-sulfur bond, leading to its cleavage. mundialsiglo21.com This insight is critical for understanding the reactivity and bonding in the trisulphide anion.
Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely used for optimizing the geometry and calculating the energetics of molecules like diammonium trisulfide. Hybrid DFT calculations have been employed to determine the optimized molecular structures of diammonium polysulfides and to assess the thermodynamics of their formation. nih.gov
For instance, computational studies have calculated the change in free energy for reactions involving the formation of diammonium polysulfides from lithium polysulfides and an ammonium (B1175870) salt. nih.gov These calculations, which often include a polarizable continuum model (PCM) to simulate the effects of a solvent, have shown that the formation of diammonium polysulfides is an energetically favorable process, with a significant minimization of energy. nih.gov This favorability underscores the stability of the resulting diammonium polysulfide structures. nih.gov
Table 1: Calculated Ionic Association Energies for Polysulfide Species Ionic association energies for various polysulfide species were calculated using computational chemistry to compare the driving force for clustering. The data highlights the strong tendency for ammonium ions to associate with polysulfide anions.
| Polysulfide Species | Sulfur Chain Length (x) | Relative Ionic Association Energy (kJ mol⁻¹ Sₓ²⁻) |
| Lithium Polysulfide | 4 | Baseline |
| Diammonium Polysulfide | 4 | ~10-40 (greater than lithium polysulfide) |
| Lithium Polysulfide | 6 | Baseline |
| Diammonium Polysulfide | 6 | ~10-40 (greater than lithium polysulfide) |
| Lithium Polysulfide | 8 | Baseline |
| Diammonium Polysulfide | 8 | ~10-40 (greater than lithium polysulfide) |
| Mixed Lithium-Ammonium Polysulfide | 4, 6, 8 | ~10-40 (greater than lithium polysulfide) |
| Source: Adapted from computational chemistry studies on polysulfide ionic association. nih.gov |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are utilized for high-accuracy predictions of molecular properties. For polysulfanes, which include the trisulfide anion, ab initio molecular orbital calculations have been instrumental in detailing reaction mechanisms. mundialsiglo21.com These high-level calculations provide precise information on the transition states and the electronic rearrangements that occur during chemical reactions. mundialsiglo21.com While specific comprehensive ab initio studies on diammonium trisulfide are not widely documented, the principles from studies on related sulfur compounds are directly applicable for predicting its properties with high fidelity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Isomerism
Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. While specific MD studies focusing solely on diammonium trisulfide are not prevalent in the literature, this technique is well-suited to explore its dynamic characteristics. MD simulations can model the movement of the ammonium cations and the flexible trisulfide anion, revealing information about conformational isomerism of the S₃²⁻ chain. Such simulations would also elucidate the interactions with solvent molecules and other ions in solution, providing a dynamic picture of the system that complements the static information from quantum chemical calculations.
Prediction of Reactivity and Stability through Computational Models
Computational models are invaluable for predicting the chemical reactivity and stability of compounds like diammonium trisulfide. As established through DFT calculations, the formation of diammonium polysulfides from reactions of lithium polysulfides with ammonium-containing salts is thermodynamically favorable, indicating a stable product. nih.gov The calculated energy minimization of approximately 19 kJ mol⁻¹ for such a reaction supports the readiness of this transformation. nih.gov
The stability of the polysulfide chain itself is a subject of computational investigation. The reactivity can be understood by examining the frontier molecular orbitals (HOMO and LUMO), which indicate the likely sites for nucleophilic and electrophilic attack.
Computational Exploration of Solution-Phase Equilibria and Clustering Behavior
Understanding the behavior of diammonium trisulfide in solution is critical for many of its applications. Computational chemistry has been used to explore the ionic association and clustering of polysulfides in solution. nih.gov Studies have shown a significantly greater energetic driving force for polysulfide anions to associate with ammonium (NH₄⁺) cations compared to lithium (Li⁺) cations. nih.gov
This strong ionic association leads to the formation of diammonium polysulfide clusters. nih.gov Computational models, including those using a polarizable continuum model for the solvent, help to quantify these interactions and predict the equilibrium between isolated ions and clustered aggregates in solution. nih.gov The formation of mixed lithium-ammonium polysulfide clusters has also been investigated, revealing a complex interplay of competitive ionic associations that govern the solution-phase behavior. nih.gov
Reactivity Mechanisms and Transformational Pathways of Diammonium Trisulphide
Acid-Base Equilibria and Protonation/Deprotonation Dynamics
The behavior of diammonium trisulphide in aqueous solutions is heavily influenced by pH, which dictates the protonation state of both the ammonium (B1175870) and trisulfide ions. The ammonium ion (NH₄⁺) is the conjugate acid of ammonia (B1221849) (NH₃) and exists in equilibrium. In alkaline conditions, this equilibrium shifts to favor the formation of ammonia gas.
Table 1: pH Influence on this compound Species
| pH Range | Dominant Ammonium Species | Dominant Trisulfide Species | Consequence |
|---|---|---|---|
| Acidic (pH < 7) | NH₄⁺ | H₂S₃ / HS₃⁻ (Protonated forms) | Increased dissolution and decomposition to hydrogen sulfide (B99878) and elemental sulfur. |
| Neutral (pH ≈ 7) | NH₄⁺ | S₃²⁻ | Relatively stable solution, subject to disproportionation. |
| Alkaline (pH > 7) | NH₃ (aq) / NH₃ (g) | S₃²⁻ | Gradual loss of ammonia from solution. atamanchemicals.com |
Redox Chemistry and Electrochemical Pathways
This compound is an active participant in redox reactions, capable of acting as both a reducing and an oxidizing agent, although it is more commonly known for its reducing properties. atamanchemicals.com
Oxidation Reactions and Product Formation
When exposed to oxidizing agents, such as atmospheric oxygen, ammonium polysulfides undergo oxidation. The sulfur atoms in the trisulfide chain, which have an average oxidation state of -2/3, are oxidized to higher states. Studies on the oxidation of ammonium sulfide in aqueous ammonia solutions show that the reaction can proceed through polysulfides to form ammonium thiosulfate (B1220275) and subsequently ammonium sulfate. atamanchemicals.com The presence of a catalyst, such as cupric ions, can facilitate this oxidation process. atamanchemicals.com
Reaction Example: (NH₄)₂Sₓ + O₂ → (NH₄)₂SO₄ + S
Table 2: Oxidation Products of Ammonium Polysulfides
| Oxidizing Agent | Conditions | Major Products |
|---|---|---|
| Oxygen (O₂) | Aqueous ammonia solution, 100°C, high pressure | Ammonium thiosulfate, Ammonium sulfate, Ammonium sulfamate. atamanchemicals.com |
| Oxygen (O₂) | Exposure to air | Ammonium sulfate, Elemental sulfur. |
Reduction Reactions and Electron Transfer Mechanisms
As a substance with sulfur in an intermediate oxidation state, the trisulfide anion can also be reduced. ck12.orglibretexts.orglibretexts.org The process involves the gain of electrons, leading to a decrease in the oxidation state of sulfur. numberanalytics.com Electron transfer can proceed through direct contact with a reducing agent or via a mediator. numberanalytics.com In electrochemical settings, the reduction of trisulfides can be initiated at an electrode surface. rsc.org This process is fundamental to the functioning of lithium-sulfur batteries, where polysulfides are key intermediates. The reduction involves the cleavage of sulfur-sulfur bonds, breaking the S₃²⁻ chain into smaller sulfide units or sulfide ions (S²⁻). The mechanism of electron transfer can be either an outer-sphere or inner-sphere process, depending on the reactants involved. chemsociety.org.ngvidyasagar.ac.in
Ligand Exchange and Complexation Reactions with Metal Centres
The trisulfide anion, S₃²⁻, can act as a ligand in coordination chemistry, participating in ligand exchange reactions with metal complexes. libretexts.orgchemguide.co.ukcrunchchemistry.co.uk In these reactions, the trisulfide ion can replace other ligands, such as water or halide ions, in the coordination sphere of a central metal ion. chemguide.co.uklibretexts.org For example, this compound can react with various metal salts in solution to precipitate insoluble metal sulfides. This reactivity is a form of ligand exchange where the trisulfide ligand forms a highly stable, often insoluble, complex with the metal center.
The coordination can be influenced by the size and charge of the metal ion, as well as the reaction conditions. d-nb.info The ability of the trisulfide anion to bridge two metal centers also allows for the formation of polynuclear complexes.
General Ligand Exchange Reaction: [M(L)ₓ]ⁿ⁺ + S₃²⁻ → [M(S₃)(L)ₓ₋₁]ⁿ⁻² + L
(Where M is a metal center and L is an initial ligand)
Thermal Decomposition Pathways and Kinetic Analysis
When heated, this compound undergoes thermal decomposition. The stability of the compound is influenced by its sulfur content, with higher polysulfides generally exhibiting lower thermal stability. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques used to study the decomposition pathways and kinetics. osti.gov
The decomposition process involves the release of volatile gases, primarily ammonia (NH₃) and hydrogen sulfide (H₂S). The decomposition of analogous compounds like ammonium tetrathiotungstate and diammine iron(III) phosphate (B84403) shows similar patterns, with the evolution of ammonia at elevated temperatures. researchgate.netmdpi.com The nature of the solid residue depends on the atmosphere. In an inert atmosphere, the decomposition may yield lower ammonium polysulfides or elemental sulfur, whereas in an oxidative atmosphere (air), the formation of sulfur oxides or metal sulfates (if metals are present) is possible. researchgate.net
Kinetic analysis of the decomposition can be performed using isoconversional methods to determine kinetic parameters like the activation energy (Ea), which describes the energy barrier for the decomposition reaction. osti.govmdpi.com
Table 3: Anticipated Thermal Decomposition Products of this compound
| Temperature Range (°C) | Atmosphere | Evolved Gases | Solid Residue |
|---|---|---|---|
| ~70 - 200 | Inert (e.g., N₂) | Ammonia (NH₃), Hydrogen Sulfide (H₂S) | Lower ammonium polysulfides, Elemental Sulfur. researchgate.net |
| > 200 | Inert (e.g., N₂) | Ammonia (NH₃), Hydrogen Sulfide (H₂S) | Elemental Sulfur. |
| > 200 | Oxidative (Air) | Ammonia (NH₃), Hydrogen Sulfide (H₂S), Sulfur Dioxide (SO₂) | Ammonium sulfate, Sulfur oxides. atamanchemicals.com |
Solution-Phase Disproportionation and Equilibrium Studies
Disproportionation is a specific type of redox reaction where a substance in an intermediate oxidation state is simultaneously oxidized and reduced to form two different products. The trisulfide anion (S₃²⁻), with sulfur in an average oxidation state of -2/3, is susceptible to disproportionation in aqueous solutions.
This equilibrium is a known characteristic of polysulfide solutions. The trisulfide can disproportionate into polysulfides with longer chains (higher oxidation state for the average sulfur atom) and shorter chains or sulfide ions (lower oxidation state).
Example Disproportionation Equilibrium: 2 S₃²⁻ ⇌ S₄²⁻ + S₂²⁻
The position of this equilibrium is sensitive to factors such as pH, temperature, and the presence of other ions in the solution. For instance, acidification can shift the equilibrium by protonating the sulfide species, leading to the formation of hydrogen sulfide and elemental sulfur. The study of these equilibria is crucial for applications where the composition and stability of polysulfide solutions are important.
Table 4: Potential Disproportionation Products of Trisulfide in Solution
| Initial Species | Higher Oxidation State Product (Oxidation) | Lower Oxidation State Product (Reduction) |
|---|---|---|
| Trisulfide (S₃²⁻) | Tetrasulfide (S₄²⁻), Pentasulfide (S₅²⁻), Elemental Sulfur (S₈) | Disulfide (S₂²⁻), Sulfide (S²⁻) |
Interactions with Organic Substrates and Organosulfur Compound Formation
Diammonium trisulfide, as a member of the ammonium polysulfide family, serves as a reactive source of sulfur for the synthesis of various organosulfur compounds. Its interaction with organic substrates is characterized by the nucleophilic nature of the polysulfide anions, which readily engage with electrophilic centers in organic molecules. This reactivity is particularly evident in reactions with α,β-unsaturated carbonyl compounds, leading to the formation of diverse sulfur-containing products, including dimers and novel heterocyclic systems.
Research into the reactivity of ammonium polysulfide with α,β-unsaturated ketones and aldehydes, particularly under phase-transfer catalysis (PTC) conditions, has elucidated specific transformational pathways. The use of PTC facilitates the reaction between the aqueous polysulfide anions and the organic substrate, which is typically dissolved in a non-polar solvent. Studies show that ammonium polysulfide is often a more active sulfurating agent in these reactions compared to sodium polysulfide. acs.org
The reaction outcomes are highly dependent on the structure of the organic substrate. For instance, α,β-unsaturated ketones such as chalcone (B49325) and benzylideneacetone (B49655) react with ammonium polysulfide to yield sulfur-linked dimers, predominantly disulfides. researchgate.net In contrast, more complex substrates like 1,5-diphenyl-1,4-pentadien-3-one (dibenzylideneacetone) can undergo cyclization to form six-membered thianones and novel seven-membered 1,2-dithiepanones. acs.orgresearchgate.net However, highly reactive substrates like α,β-unsaturated aldehydes, for example cinnamaldehyde, tend to polymerize under these conditions. researchgate.net The pH of the reaction medium is also a critical factor; reducing the pH from highly basic conditions can quench side reactions, such as the elimination of polysulfide from intermediate enolates.
The table below summarizes key research findings on the reaction of ammonium polysulfide with various organic substrates.
Table 1: Reaction of Ammonium Polysulfide with α,β-Unsaturated Carbonyl Compounds This table is interactive. Users can sort and filter the data.
| Organic Substrate | Substrate Class | Key Products | Reaction Conditions | Reference |
|---|---|---|---|---|
| 1,3-Diphenyl-2-propen-1-one (Chalcone) | α,β-Unsaturated Ketone | Sulfur-linked dimers (mainly disulfides) | Phase-Transfer Catalysis (PTC) | researchgate.net |
| 4-Phenyl-3-buten-2-one (Benzylideneacetone) | α,β-Unsaturated Ketone | Sulfur-linked dimers (mainly disulfides) | Phase-Transfer Catalysis (PTC) | researchgate.net |
| 1,5-Diphenyl-1,4-pentadien-3-one (Dibenzylideneacetone) | Conjugated Dienone | Six-membered thianones, Seven-membered 1,2-dithiepanones | Phase-Transfer Catalysis (PTC) | acs.orgresearchgate.net |
| 3-Phenyl-2-propen-1-al (Cinnamaldehyde) | α,β-Unsaturated Aldehyde | Polymer | Phase-Transfer Catalysis (PTC) | researchgate.net |
The formation of these organosulfur compounds demonstrates the utility of diammonium trisulfide as a sulfur-transfer reagent. The specific structures formed are a direct consequence of the substrate's functionality and the reaction pathway followed.
Table 2: Examples of Organosulfur Compounds Formed This table is interactive. Users can sort and filter the data.
| Compound Type | General Structure/Description | Formed From Substrate | Reference |
|---|---|---|---|
| Disulfide Dimer | R-S-S-R' | Chalcone, Benzylideneacetone | researchgate.net |
| Thianone | Six-membered heterocyclic ketone with a sulfur atom | Dibenzylideneacetone | researchgate.net |
| 1,2-Dithiepanone | Seven-membered heterocyclic ketone with a disulfide bridge | Dibenzylideneacetone | acs.orgresearchgate.net |
Applications and Functionalization in Advanced Materials Science and Catalysis
Precursor Chemistry for Inorganic Sulfide (B99878) Materials
Diammonium trisulfide serves as a valuable precursor in the synthesis of inorganic sulfide materials, providing a reactive source of sulfur for the creation of both nanomaterials and thin films. Its utility in this area stems from its ability to decompose and react with metal salts to form corresponding metal sulfides.
Synthesis of Metal Sulfide Nanomaterials
The synthesis of metal sulfide nanoparticles is a significant area of research due to their distinct optical, electronic, and catalytic properties. Solution-based methods are commonly employed for the preparation of these nanomaterials, where diammonium trisulfide can be used as the sulfur source. utrgv.edu These syntheses are often conducted at low temperatures in aqueous solutions, where the reaction between a water-soluble sulfide source, such as (NH₄)₂S, and metal ions leads to the precipitation of metal sulfide nanoparticles. utrgv.edu The pH and eH of the solution are critical factors that control the speciation of both the sulfur and metal ions, thereby influencing the formation and characteristics of the resulting nanoparticles. utrgv.edu
Hydrothermal techniques, which involve a reaction in an autoclave at elevated temperatures, offer another route for the synthesis of various transition metal sulfide (TMS) and TMS-composite nanomaterials using a water-soluble sulfide source. utrgv.edu The choice of precursor and reaction conditions allows for control over the morphology and properties of the synthesized nanomaterials. umn.edu Single-source precursors, which contain both the metal and sulfur in one molecule, are also utilized in thermal decomposition methods to produce high-quality nanocrystals. researchgate.netresearchgate.net
Table 1: Methods for Metal Sulfide Nanomaterial Synthesis
| Synthesis Method | Description | Key Parameters | Reference |
|---|---|---|---|
| Low-Temperature Aqueous Precipitation | Reaction of a water-soluble sulfide source with metal ions in an aqueous solution at low temperatures. | pH, eH, reactant concentrations | utrgv.edu |
| Hydrothermal Synthesis | Reaction in an aqueous solution within a sealed, heated vessel (autoclave). | Temperature, pressure, reaction time | utrgv.edu |
| Thermal Decomposition | Thermolysis of single-source precursors containing both metal and sulfur. | Temperature, precursor concentration, solvent, capping agent | researchgate.netresearchgate.net |
| Ball Milling | A mechanochemical process where powders of the constituent elements are milled together at high speeds. | Milling speed, milling time |
Chemical Vapor Deposition (CVD) Applications for Thin Films
Chemical Vapor Deposition (CVD) is a versatile technique for producing thin films of various materials, including transition metal sulfides. e-asct.org In the context of CVD, diammonium sulfide has been introduced as a reliable and carbon-free liquid sulfur precursor for the synthesis of large-area transition metal disulfides (TMdS). e-asct.orgresearchgate.net The flux of the sulfur precursor during the growth process can be precisely controlled by bubbling a carrier gas through the liquid ammonium (B1175870) sulfide. e-asct.orgresearchgate.net Upon heating, the (NH₄)₂S thermally decomposes to ammonia (B1221849) (NH₃) and hydrogen sulfide (H₂S), with the latter acting as the sulfur source for the growth of the metal sulfide film. e-asct.org This method offers an advantage over the conventional use of sulfur powder, where controlling the evaporation rate can be challenging. e-asct.org The ability to maintain a continuous and controllable supply of the sulfur precursor is crucial for achieving uniform, large-area films. e-asct.orgresearchgate.net
Another CVD-related technique is aerosol-assisted chemical vapor deposition (AACVD), which has been used for the preparation of binary and ternary metal sulfide thin films. escholarship.org This method involves the decomposition of single-source precursors, such as metal dithiocarbamates, to form the desired thin film material. escholarship.org
Role in Sulfur-Based Energy Storage Systems (Focus on Chemical Mechanisms)
While direct research on diammonium trisulfide in sulfur-based energy storage systems is limited, the behavior of polysulfides is central to the operation and challenges of lithium-sulfur (Li-S) batteries. The chemical principles governing lithium polysulfides offer insights into the potential role and behavior of ammonium polysulfides in similar electrochemical environments.
Investigation of Polysulphide Shuttle Phenomena in Li-S Batteries: Chemical Mitigation Strategies
Lithium-sulfur batteries are promising energy storage devices due to their high theoretical energy density. mdpi.com However, their practical application is hindered by the "polysulfide shuttle" effect. mdpi.comrsc.orgmdpi.com During the discharge process, elemental sulfur is reduced to a series of soluble lithium polysulfides (Li₂Sₙ, where 4 ≤ n ≤ 8). mdpi.comrsc.orgconfex.comiolitec.de These polysulfides can dissolve into the electrolyte and migrate to the lithium anode, where they are chemically reduced to lower-order, insoluble sulfides. mdpi.comrsc.orgconfex.comiolitec.deiolitec.de These lower-order sulfides can then diffuse back to the cathode and be re-oxidized, creating a parasitic shuttle that leads to a loss of active material, low coulombic efficiency, and rapid capacity fading. mdpi.comrsc.orgmdpi.com
Numerous strategies have been developed to mitigate the polysulfide shuttle effect, which can be broadly categorized as physical confinement and chemical interaction approaches. rsc.org
Physical Confinement: This involves encapsulating sulfur within porous host materials to physically trap the polysulfides. mdpi.com
Chemical Immobilization: This strategy utilizes materials that can chemically bond with the polar polysulfide species to prevent their dissolution and migration. mdpi.comacs.orgacs.org Polar metal oxides, sulfides, and polymers have been investigated for their ability to adsorb polysulfides. acs.orgacs.org
Functional Separators: Modifying the battery separator with a coating that can block or trap polysulfides is another effective approach. rsc.orgmdpi.com
Electrolyte Optimization: Adjusting the electrolyte composition can reduce the solubility of polysulfides. rsc.org
Catalytic Conversion: Introducing catalysts that can accelerate the conversion of soluble polysulfides to solid Li₂S₂/Li₂S can also suppress the shuttle effect. rsc.org
Table 2: Comparison of Polysulfide Shuttle Mitigation Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
|---|---|---|---|
| Physical Confinement | Physically traps polysulfides within a porous host material. | Simple concept, can be effective in initial cycles. | Can be prone to structural degradation over time, may not completely prevent dissolution. |
| Chemical Immobilization | Forms chemical bonds with polysulfides to anchor them to the cathode or separator. | Stronger interaction with polysulfides, can improve long-term stability. | The choice of material is critical, and the synthesis can be complex. |
| Functional Separators | A modified separator physically blocks or chemically traps polysulfides. | Can be highly effective in preventing shuttle, can be combined with other strategies. | May increase the overall cell resistance, the coating must be stable. |
| Electrolyte Optimization | Reduces the solubility of polysulfides in the electrolyte. | Can directly address the root cause of the shuttle effect. | May impact other battery performance metrics like ionic conductivity. |
| Catalytic Conversion | Accelerates the kinetics of polysulfide conversion to solid products. | Can improve reaction efficiency and reduce the concentration of soluble intermediates. | Catalyst selection and integration can be challenging. |
Adsorption and Conversion Mechanisms of Polysulphide Species
The adsorption and subsequent conversion of polysulfides are key to mitigating the shuttle effect. The interaction between polysulfides and various host or interlayer materials has been studied extensively. Theoretical calculations, such as density-functional theory (DFT), have been employed to understand the adsorption mechanisms at a molecular level. shokubai.orgacs.org These studies have shown that heteroatom-doped carbon materials can exhibit strong interactions with lithium polysulfides. shokubai.orgacs.org
The adsorption can proceed through different mechanisms, including:
Dissociative Adsorption: Where the polysulfide molecule breaks apart upon adsorption. shokubai.orgacs.org
Destructive Adsorption: Involving the irreversible alteration of the polysulfide chain. shokubai.org
Intact Adsorption: Where the polysulfide is adsorbed without dissociation, which is often the desired mechanism for reversible trapping. shokubai.orgacs.org
Materials with catalytic activity can promote the conversion of adsorbed polysulfides. mdpi.com For instance, certain metal oxides can react with polysulfides to form thiosulfates and polythionates, effectively anchoring the sulfur species. nih.gov The design of materials with both strong adsorption capabilities and high catalytic activity for polysulfide conversion is a key area of research for advanced Li-S batteries. researchgate.netmdpi.com
Catalytic Activity in Sulfur Transformation Processes
The chemistry of diammonium trisulfide is intrinsically linked to sulfur transformation processes. Polysulfides are key intermediates in the biogeochemical sulfur cycle, where they are involved in microbial oxidation, reduction, and disproportionation reactions. nih.gov In marine sediments, for example, the microbial reduction of sulfate to sulfide is a primary driver of the sulfur cycle, with polysulfides being formed as transient species. nih.govnih.gov Enzymes such as polysulfide reductases play a crucial role in these transformations. nih.gov
In industrial applications, sulfur-containing compounds can act as catalysts or be the subject of catalytic transformations. For instance, organosulfur compounds are being explored as cathode materials and electrolyte additives in rechargeable batteries, where the reversible cleavage and formation of S-S bonds are central to their function. nih.gov While specific catalytic applications of diammonium trisulfide are not extensively detailed in the provided search results, its chemical nature as a polysulfide suggests its potential involvement in reactions where sulfur transfer or redox processes are required.
Material Modification and Surface Chemistry Applications (e.g., surface passivation)
Diammonium trisulphide and related ammonium sulfide compounds are utilized in material science for the chemical modification and passivation of surfaces, particularly in the semiconductor industry. The application of these compounds can alter the surface chemistry of materials, leading to the formation of protective layers that prevent oxidation and improve electronic properties.
One significant application is the surface passivation of III-V semiconductors, such as Gallium Antimonide (GaSb). Treatment of a GaSb(100) surface with an ammonium sulfide solution effectively removes the native oxide layer. researchgate.net This process results in the formation of a passivating coating composed of various gallium and antimony sulfides. researchgate.net The composition and thickness of this sulfide layer can be influenced by the solvent used in the ammonium sulfide solution (e.g., aqueous vs. alcoholic solutions) and the treatment conditions. researchgate.net This passivation can inhibit reactions between the semiconductor and subsequently deposited metal layers, or with appropriate control over the layer's thickness, promote more uniform reactions and potentially reduce ohmic contact resistance. researchgate.net
In addition to semiconductors, ammonium polysulphides serve as corrosion inhibitors, particularly in the petroleum refining industry. They function by forming a protective sulphide layer on metal surfaces, safeguarding the underlying material from corrosive agents present in the processing environment. This layer acts as a physical barrier, preventing chemical attacks and extending the lifespan of the equipment. The ability of polysulphides to form these protective films is a key aspect of their utility in industrial material protection.
Applications in Environmental Remediation (e.g., heavy metal removal from wastewater)
This compound is an effective agent in environmental remediation, specifically for the removal of heavy metal ions from wastewater. The primary mechanism for this application is chemical precipitation. Heavy metal contamination in water is a significant environmental concern due to the non-biodegradable and accumulative nature of these pollutants. nih.gov
This compound serves as a source of sulfide ions (S²⁻) in aqueous solutions. When introduced into wastewater containing dissolved heavy metal ions, it reacts to form highly insoluble metal sulfide precipitates. This process is highly effective because metal sulfides typically exhibit significantly lower solubility compared to the corresponding metal hydroxides, which is another common precipitation method. nih.gov The low solubility of metal sulfides allows for a more complete removal of heavy metal ions from the solution. nih.gov The general reaction can be represented as:
M²⁺ (aq) + (NH₄)₂S₃ (aq) → MS(s) + 2NH₄⁺ (aq) + 2S(s) (Where M²⁺ represents a divalent heavy metal ion)
This technique is advantageous as it is effective even in the presence of chelating agents that can interfere with hydroxide precipitation. nih.gov The resulting metal sulfide precipitates can then be separated from the water through conventional methods like filtration or sedimentation. nih.gov The effectiveness of sulfide precipitation is demonstrated by the low solubility products of various heavy metal sulfides.
Table 1: Solubility Product Constants (Ksp) of Various Metal Sulfides at 25°C This table illustrates the low solubility of heavy metal sulfides, which is the basis for their precipitation from wastewater using a sulfide source like this compound.
| Metal Sulfide | Formula | Ksp |
| Cadmium Sulfide | CdS | 8.0 x 10⁻²⁷ |
| Lead(II) Sulfide | PbS | 3.0 x 10⁻²⁸ |
| Mercury(II) Sulfide | HgS | 2.0 x 10⁻⁵³ |
| Copper(II) Sulfide | CuS | 6.0 x 10⁻³⁷ |
| Zinc Sulfide | ZnS | 2.0 x 10⁻²⁵ |
Data sourced from standard chemistry reference materials.
The use of metal sulfide nanomaterials, which can be synthesized from precursors like ammonium polysulphides, is also an area of active research for the adsorption and removal of heavy metals. mdpi.com These nanomaterials offer a high surface area, enhancing the efficiency of metal ion removal from aqueous environments. mdpi.com
Analytical Methodologies for Quantitative and Qualitative Assessment
Chromatographic Separations (e.g., HPLC, Ion Chromatography) for Polysulphide Speciation
Chromatographic techniques are powerful tools for separating and identifying individual polysulphide species within a mixture.
High-Performance Liquid Chromatography (HPLC):
HPLC, particularly in reversed-phase (RP) mode, is a widely used technique for the speciation of polysulphides. rsc.org However, the direct analysis of ionic polysulphide species by RP-HPLC is challenging due to their lack of retention on nonpolar stationary phases. osti.gov To overcome this, a derivatization step is often employed. rsc.orgosti.gov In this process, the polysulphide anions are converted into more stable, covalent compounds that can be effectively separated by RP-HPLC. osti.gov
For instance, derivatization with agents like methyl triflate or 4-(dimethylamino)benzoyl chloride transforms polysulphides into dimethylpolysulfanes or other organic derivatives. rsc.orgresearchgate.net These derivatized species exhibit different retention times on the HPLC column, allowing for their separation and subsequent detection. rsc.org The "frozen" distribution of derivatized polysulphides allows for their analysis within typical chromatographic measurement times. rsc.org The coupling of HPLC with detectors like UV-Vis or mass spectrometry (MS) enables the quantification and identification of the separated polysulphide species. rsc.orgosti.gov A novel method coupling HPLC with inductively coupled plasma mass spectrometry (ICP-MS) has been reported for the speciation and quantification of polysulphide anions and molecular sulfur in organic solvents. rsc.org
Ion Chromatography (IC):
Ion chromatography is another valuable technique for the analysis of sulfur-containing anions, including those present in polysulphide matrices. thermofisher.com Suppressed ion chromatography can be used for the determination of species like sulfite, sulfate, and thiosulfate (B1220275). thermofisher.com However, the analysis of polysulphide solutions can be complicated by the instability of the samples and the presence of high concentrations of polysulphides. thermofisher.com Sample pretreatment techniques, such as using an OnGuard II H cartridge, can help to remove polysulphide species from the solution, although this may lead to an acidic environment where other sulfur species are unstable. thermofisher.com Careful optimization of sample pretreatment and chromatographic conditions is therefore essential for reliable analysis. thermofisher.com
A comparison of different chromatographic approaches is presented below:
| Technique | Principle | Advantages | Limitations | Typical Analytes |
| Reversed-Phase HPLC | Partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. osti.gov | High resolution and efficiency for separating derivatized polysulphides. rsc.org | Requires derivatization for ionic polysulphides; potential for decomposition of longer chain derivatives. osti.gov | Derivatized polysulphides (e.g., dimethylpolysulfanes). rsc.org |
| Ion Chromatography | Separation of ions based on their affinity for an ion-exchange resin. thermofisher.com | Direct analysis of some inorganic sulfur anions. thermofisher.com | Polysulphide instability and interference; sample pretreatment is often necessary. thermofisher.com | Sulfite, Sulfate, Thiosulfate. thermofisher.com |
Voltammetric and Electroanalytical Techniques for Redox Characterization
Voltammetric and other electroanalytical techniques are instrumental in characterizing the redox behavior of polysulphides, which is fundamental to their applications in areas like redox flow batteries. confex.combohrium.com These methods provide insights into the kinetics and thermodynamics of polysulphide electrochemical reactions. confex.com
Cyclic Voltammetry (CV):
Cyclic voltammetry is a widely used technique to study the redox processes of polysulphides. By scanning the potential of an electrode and measuring the resulting current, CV can identify the oxidation and reduction peaks corresponding to different polysulphide species. researchgate.net The shape and position of these peaks provide information about the reaction mechanisms and kinetics. For example, CV has been used to study the performance of different electrode materials for polysulphide redox reactions, revealing that the choice of electrode can influence the overpotentials for oxidation and reduction to different extents. confex.com
Other Electroanalytical Techniques:
Besides CV, other voltammetric methods like differential pulse voltammetry, square wave voltammetry, and stripping voltammetry offer enhanced sensitivity for detecting and quantifying electroactive species. amelchem.comlibretexts.orgnih.gov These techniques can be particularly useful for analyzing trace levels of polysulphides or for studying complex reaction mixtures. amelchem.comlibretexts.org The use of reference electrodes in flow cell setups allows for the deconvolution of various resistive contributions and a more detailed understanding of individual electrode performance. confex.com
Key parameters obtained from voltammetric studies include:
| Parameter | Significance |
| Peak Potential (Ep) | Indicates the potential at which a specific redox reaction occurs. libretexts.org |
| Peak Current (Ip) | Proportional to the concentration of the electroactive species. libretexts.org |
| Overpotential | The difference between the theoretical and experimental potential at which a reaction occurs, indicating kinetic limitations. confex.com |
Spectrophotometric Methods for Concentration Determination
Spectrophotometric methods, particularly UV-Vis spectroscopy, are valuable for determining the concentration of polysulphides in solution. researchgate.net911metallurgist.com These methods are based on the principle that polysulphides absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. acs.org
The color of polysulphide solutions, which ranges from yellow to reddish-orange, is due to the presence of different polysulphide anions, with longer chain polysulphides absorbing at longer wavelengths. acs.orggoogle.com By measuring the absorbance of a solution at a specific wavelength, the total polysulphide concentration can be determined using the Beer-Lambert law. acs.org
However, the overlapping absorption spectra of different polysulphide species can make it challenging to quantify individual species without prior separation. rsc.org Deconvolution of the UV-Vis spectra can provide semi-quantitative analysis of the polysulphide distribution. rsc.org In situ and ex situ UV-Vis spectroscopy have been employed to study polysulphide speciation in various systems, such as in lithium-sulfur batteries, by correlating specific absorbance maxima to different polysulphide species. acs.orgdigitellinc.comfigshare.com
| Polysulphide Species | Typical Absorbance Maxima (nm) |
| S8 | ~260-280 |
| S62- | ~410-450 |
| S42- | ~360-420 |
| S3•- | ~618 |
Note: The exact absorbance maxima can vary depending on the solvent and electrolyte system. acs.org
Titrimetric Approaches for Quantitative Analysis
Titrimetric analysis, also known as volumetric analysis, is a classical chemical analysis method that can be used for the quantitative determination of polysulphides. soton.ac.ukncert.nic.in These methods involve the reaction of the polysulphide solution with a standard solution of a known concentration (the titrant) until the reaction is complete, which is indicated by an endpoint. ncert.nic.in
Several titrimetric methods have been reported for the analysis of polysulphides. For example, iodometric titration, which involves the reaction of polysulphides with iodine, has been used to determine the total concentration of inorganic polysulphides. researchgate.net However, this method can be subject to interferences from other reactive sulfur species that may be present in the sample, such as thiosulfate and elemental sulfur. 911metallurgist.com
Thermometric titration is another approach where the endpoint is detected by a change in temperature of the reaction mixture. acs.orgazom.com This technique has been applied to the analysis of various substances and could potentially be adapted for polysulphide analysis. azom.commetrohm.com The choice of titrant and indicator is crucial for achieving accurate and reliable results. ncert.nic.in
Advanced Characterization for Reaction Intermediates
Understanding the reaction mechanisms of diammonium trisulphide and other polysulphides often requires the characterization of short-lived and highly reactive intermediates. nih.gov Advanced analytical techniques are employed to identify and study these transient species.
One powerful approach is the use of trapping experiments, where a reactive molecule (a trap) is introduced to intercept the intermediate, forming a more stable product that can be isolated and characterized. nih.gov For example, in the study of reactions involving polysulphides, trapping agents can help to elucidate the formation of intermediate sulfur species. mdpi.com
Spectroscopic techniques are also invaluable for the in-situ monitoring of reactions and the detection of intermediates. For instance, in situ UV-Vis spectroscopy can track the formation and consumption of colored polysulphide species during a reaction. digitellinc.comfigshare.com Other advanced techniques like X-ray absorption spectroscopy (XAS) have been used to probe the chemical species formed at different stages of a reaction, providing insights into the presence of radical polysulphide intermediates. escholarship.org Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to predict the structure and reactivity of intermediates and to support proposed reaction mechanisms. researchgate.netresearchgate.net
Future Research Directions and Emerging Paradigms in Diammonium Trisulphide Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of ammonium (B1175870) polysulfides, including diammonium trisulfide, often involves the reaction of hydrogen sulfide (B99878) with an excess of aqueous ammonia (B1221849), followed by the dissolution of sulfur. While effective, this method presents challenges related to the handling of toxic gaseous reagents and the generation of waste streams. Future research is focused on developing greener, more sustainable synthetic pathways.
One promising avenue is the exploration of high-pressure synthesis, which can alter reaction equilibria and promote the formation of specific polysulfide chain lengths. amu.edu.pl High-pressure conditions can influence reaction rates and mechanisms, potentially leading to more selective and efficient syntheses. amu.edu.pl Another approach involves mechanochemistry, where mechanical force is used to induce chemical reactions, often in the absence of solvents, thereby reducing environmental impact.
Furthermore, inspiration is being drawn from advancements in related sulfur chemistry. For instance, novel methods for creating symmetrical trisulfides using mild conditions and readily available reagents are being developed, which could be adapted for ammonium-based systems. researchgate.net The development of sustainable ammonia production processes, such as those utilizing hydrogen sulfide as a feedstock, could also be integrated into a more holistic and environmentally friendly synthesis cycle for diammonium trisulfide. researchgate.net Research into amine-thiol chemistry for creating metal chalcogenides also points to new routes for generating ammonium sulfide and polysulfide species in solution. purdue.edu
Table 1: Comparison of Synthetic Approaches for Polysulfides
| Synthesis Method | Description | Potential Advantages | Research Focus |
| Conventional | Reaction of H₂S with aqueous ammonia and sulfur. | Well-established, high yield. | Process optimization, waste reduction. |
| High-Pressure | Utilizes elevated pressure to influence reaction thermodynamics and kinetics. amu.edu.pl | Increased selectivity, novel phases. | Exploring pressure-temperature phase diagrams. |
| Mechanochemistry | Uses mechanical energy to drive reactions. | Solvent-free, reduced energy consumption. | Screening of precursors and reaction conditions. |
| Electrochemical | Synthesis via electrochemical reduction of sulfur in an ammonia-containing electrolyte. | Direct, controllable process. | Electrode material development, efficiency improvement. |
| Bio-inspired | Mimicking biological sulfur metabolism pathways. | Highly sustainable, mild conditions. | Enzyme discovery and process integration. |
In Situ Spectroscopic Studies for Real-Time Reaction Monitoring
A significant challenge in polysulfide chemistry is the complex equilibrium of various sulfide species (Sₓ²⁻) in solution. Understanding and controlling these equilibria is crucial for optimizing reactions and applications. In situ spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur, are becoming indispensable tools for gaining mechanistic insights. rsc.orgchinesechemsoc.org
Techniques such as Raman and UV-Vis spectroscopy are particularly powerful for identifying and quantifying different polysulfide ions in solution. rsc.orgnih.gov For example, in situ Raman studies can track the evolution of specific S-S vibrational modes, providing a window into the conversion between different polysulfide chain lengths during a reaction. chinesechemsoc.orgcip.com.cn Infrared (IR) spectroscopy, especially Attenuated Total Reflectance (ATR)-FTIR, can also be employed to monitor changes in the concentration and average chain length of dissolved polysulfides over time. researchgate.net
These real-time studies are critical for:
Mapping Reaction Pathways: Elucidating the step-by-step mechanism of polysulfide formation and decomposition. cip.com.cn
Kinetic Analysis: Determining the rates of interconversion between different polysulfide species. nih.gov
Optimizing Conditions: Identifying the ideal temperature, pressure, and reactant concentrations to favor the formation of a desired polysulfide, such as diammonium trisulfide.
The data gathered from these in situ studies provide the fundamental knowledge needed to move from empirical observations to the rational design of chemical processes involving polysulfides. chinesechemsoc.org
Table 2: In Situ Spectroscopic Techniques for Polysulfide Analysis
| Technique | Information Provided | Advantages |
| Raman Spectroscopy | Vibrational modes of S-S bonds, identification of Sₓ²⁻ species. chinesechemsoc.org | High sensitivity to sulfur bonds, can be used in aqueous solutions. |
| UV-Vis Spectroscopy | Electronic transitions in polysulfides, concentration monitoring. rsc.org | Relatively simple setup, good for quantitative analysis. |
| Infrared (IR) Spectroscopy | Vibrational modes of chemical bonds, including S-S and N-H. researchgate.net | Provides complementary information to Raman, useful for studying interactions. |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of sulfur. cip.com.cnucsd.edu | Element-specific, provides detailed electronic structure information. |
| Nuclear Magnetic Resonance (NMR) | Chemical environment of specific nuclei (e.g., ¹H, ¹⁴N). cip.com.cn | Provides detailed structural information in solution. |
Integration of Machine Learning and Artificial Intelligence in Polysulphide Discovery
The chemical space of polysulfides and their derivatives is vast. Traditional trial-and-error experimental approaches are often slow and inefficient for exploring this landscape. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and design of new materials and reactions. frontiersin.orgmednexus.orgmdpi.com
In the context of polysulfide chemistry, ML models can be trained on existing experimental and computational data to predict the properties of yet-to-be-synthesized compounds. researchgate.net For example, a neural network could be trained to predict the stability, solubility, or reactivity of different ammonium polysulfides based on their molecular structure. researchgate.net This allows researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for experimental synthesis. nih.gov
Key applications of AI and ML in this field include:
Predictive Modeling: Forecasting the properties of novel polysulfide compounds and formulations. researchgate.net
Reaction Optimization: Identifying optimal reaction conditions (temperature, concentration, catalyst) to maximize the yield of diammonium trisulfide.
Materials Design: Designing new functional materials derived from polysulfides with tailored properties for specific applications, such as catalysis or energy storage. nih.gov
Data Mining: Extracting new insights and correlations from large datasets generated by high-throughput experiments and computational simulations. nih.gov
The integration of AI with automated experimental platforms represents a new paradigm of "self-driving laboratories" that could dramatically accelerate the pace of discovery in polysulfide chemistry. frontiersin.org
Deeper Theoretical Insights into Complex Polysulphide Oligomerization
While experimental techniques provide invaluable data, a deeper, atomistic-level understanding of polysulfide behavior requires the use of theoretical and computational chemistry. Quantum mechanical calculations and molecular dynamics simulations can provide insights into phenomena that are difficult or impossible to observe directly through experiments. ucsd.edu
A central challenge is understanding the process of oligomerization, where smaller sulfide units combine to form longer polysulfide chains. dntb.gov.ua Theoretical studies can elucidate the thermodynamics and kinetics of these processes, revealing the factors that govern the distribution of polysulfide chain lengths in solution. Key areas of theoretical investigation include:
Solvation Effects: How the solvent (e.g., water, ammonia) interacts with and stabilizes different polysulfide anions.
Radical Pathways: The role of polysulfide radical anions (e.g., S₃⁻˙) in reaction mechanisms, which have been identified as important intermediates in certain environments. ucsd.edu
Spectroscopic Prediction: Calculating theoretical spectra (Raman, IR, XAS) to aid in the interpretation of experimental in situ data. ucsd.edu
Thermodynamic Stability: Determining the relative stability of different polysulfide isomers and conformers.
These theoretical insights are crucial for building a comprehensive model of polysulfide chemistry, enabling the predictive design of new materials and control over reactive processes.
Exploration of New Functional Materials Derived from Diammonium Trisulphide (non-prohibited)
Diammonium trisulfide and related polysulfides serve as versatile building blocks for a range of functional materials. Future research is focused on leveraging their unique chemical properties to create advanced materials for various applications.
Sustainable Polymers and Sealants: Polysulfides can be synthesized from elemental sulfur, a widely available industrial byproduct. Research into incorporating polysulfide oligomers into polymer backbones is leading to the development of self-healing and reprocessable sealants and plastics. acs.org The dynamic nature of the disulfide and trisulfide bonds allows these materials to be repaired under mild thermal stimulus.
Environmental Remediation: The high affinity of sulfur for heavy metals makes polysulfide-based materials excellent candidates for environmental cleanup. Polymers with high sulfur content, synthesized via processes like inverse vulcanization, have demonstrated high efficiency in removing mercury from wastewater. researchgate.net
Advanced Materials for Electronics and Optics: In materials science, ammonium sulfide solutions are used for surface treatments of semiconductors. nsf.govpatsnap.com Diammonium trisulfide could serve as a precursor for synthesizing metal sulfide nanoparticles or thin films for applications in photovoltaics and optoelectronics. purdue.educhemscene.com The ability to form chalcogenide materials is a key area of exploration for next-generation electronic devices.
Flame Retardants: Sulfur-containing compounds are known to have flame-retardant properties. Incorporating polysulfide moieties into materials like cellulose (B213188) can enhance their thermal stability and reduce flammability, opening up applications in safer textiles and construction materials. mdpi.com
The exploration of these and other applications will be driven by a deeper fundamental understanding of diammonium trisulfide chemistry, facilitated by the advanced synthetic, spectroscopic, and computational tools outlined in the preceding sections.
Q & A
Basic: What established synthesis methods are recommended for diammonium trisulphide, and how can purity be validated?
Answer:
this compound can be synthesized via solution-phase reactions under controlled stoichiometric conditions. A common approach involves reacting ammonium salts with elemental sulphur or sulphides in aqueous or organic solvents. For purification, recrystallization or vacuum sublimation is recommended to isolate high-purity crystals. Purity validation should include elemental analysis (e.g., CHNS/O) and X-ray diffraction (XRD) to confirm crystallinity . Thermogravimetric analysis (TGA) can further assess thermal stability and residual solvent content .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s molecular structure?
Answer:
Key techniques include:
- FTIR Spectroscopy : Identifies S–S and N–H vibrational modes to confirm trisulphide bonds and ammonium groups.
- Raman Spectroscopy : Complements FTIR by detecting symmetric stretching modes of S–S bonds.
- XRD : Resolves crystal structure and lattice parameters.
- NMR (¹H/¹³C) : Validates ammonium coordination and absence of organic impurities.
Cross-referencing these methods ensures structural accuracy and detects polymorphic variations .
Advanced: How can conflicting thermal decomposition data from TGA and DSC be resolved in this compound studies?
Answer:
Discrepancies often arise from experimental parameters (heating rate, atmosphere). To reconcile
- Conduct isothermal TGA at multiple heating rates to distinguish kinetic vs. thermodynamic decomposition pathways.
- Pair with DSC under inert (N₂) and oxidative (O₂) atmospheres to identify phase transitions or combustion byproducts.
- Validate with mass spectrometry (MS) to track evolved gases (e.g., NH₃, H₂S).
Controlled replicate experiments and multivariate analysis (e.g., Kissinger method) improve reproducibility .
Advanced: What experimental designs mitigate side reactions when studying this compound’s reactivity with organic substrates?
Answer:
- Use inert atmospheres (Ar/glovebox) to prevent oxidation of S–S bonds.
- Optimize stoichiometric ratios via computational modeling (DFT) to predict reactive sites.
- Employ in situ monitoring (UV-Vis, Raman) to track reaction progress and intermediate formation.
- Include control experiments with analogous compounds (e.g., disulphides) to isolate trisulphide-specific reactivity .
Advanced: How do solvent polarity and pH influence this compound’s dissolution kinetics, and what models apply?
Answer:
- Factors : Solvent polarity affects solvation energy, while pH governs protonation of NH₄⁺ and S₃²⁻. For aqueous systems, dissolution rates increase with acidity due to S₃²⁻ stabilization.
- Evaluation : Conduct dissolution experiments under varied pH (1–12) and temperatures (25–60°C). Use a shrinking core model for diffusion-limited kinetics or Avrami-Erofeev equations for surface-controlled processes.
- Validation : Atomic absorption spectroscopy (AAS) quantifies dissolved ions (NH₄⁺, S³⁻) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Store in airtight, moisture-resistant containers to prevent hydrolysis.
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with H₂S gas (released upon decomposition).
- Monitor lab air quality with H₂S sensors. Emergency protocols should include neutralization kits (e.g., NaOH solutions) .
Advanced: How can computational methods aid in predicting this compound’s stability under varying environmental conditions?
Answer:
- DFT Calculations : Model bond dissociation energies (S–S vs. N–S bonds) to predict thermal/chemical stability.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility.
- Phase Diagrams : Construct using CALPHAD software to identify stable phases under temperature/pressure gradients. Validate with experimental XRD and TGA data .
Basic: What are the primary sources of contamination in this compound synthesis, and how are they detected?
Answer:
- Common Contaminants : Residual solvents (e.g., THF), byproducts (e.g., ammonium disulphide), or oxides (e.g., sulphate ions).
- Detection :
Advanced: What strategies resolve crystallographic disorder in this compound’s XRD patterns?
Answer:
- Low-Temperature XRD : Reduces thermal motion artifacts.
- High-Resolution Data : Collect with synchrotron radiation (≤0.8 Å resolution).
- Rietveld Refinement : Apply constraints (e.g., isotropic displacement parameters) to model atomic positions.
- Complement with PDF (Pair Distribution Function) Analysis for amorphous phases .
Advanced: How do isotopic labeling studies (e.g., ¹⁵N, ³⁴S) enhance mechanistic understanding of this compound reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
